molecular formula C23H26N2O2 B7464128 N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide

Cat. No.: B7464128
M. Wt: 362.5 g/mol
InChI Key: UVYNHKFQITYSOM-UHFFFAOYSA-N
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Description

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzofuran moiety linked to a piperidine ring via an ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidin-4-yl ethylamine. This can be achieved through the reductive amination of 4-piperidone with benzylamine.

    Coupling with Benzofuran Carboxylic Acid: The intermediate is then coupled with 1-benzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzyl group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydride (NaH).

Major Products

    Oxidation: Quinones derived from the benzofuran ring.

    Reduction: Amines derived from the reduction of the amide group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It has been shown to act as an antagonist of muscarinic receptor 4 (M4), which is involved in various neurological processes. By binding to this receptor, the compound can modulate neurotransmitter release and neuronal activity, potentially offering therapeutic benefits in conditions like Alzheimer’s disease and schizophrenia .

Comparison with Similar Compounds

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide can be compared with other compounds that have similar structural features or biological activities:

The uniqueness of this compound lies in its specific interaction with the M4 receptor and its potential therapeutic applications in neurological disorders.

Properties

IUPAC Name

N-[2-(1-benzylpiperidin-4-yl)ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c26-23(22-16-20-8-4-5-9-21(20)27-22)24-13-10-18-11-14-25(15-12-18)17-19-6-2-1-3-7-19/h1-9,16,18H,10-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVYNHKFQITYSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCNC(=O)C2=CC3=CC=CC=C3O2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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